molecular formula C13H13BO5S B12281782 3-(Benzyloxysulfonyl)benzeneboronicacid

3-(Benzyloxysulfonyl)benzeneboronicacid

Cat. No.: B12281782
M. Wt: 292.1 g/mol
InChI Key: UQSAQPVURLUCBP-UHFFFAOYSA-N
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Description

3-(Benzyloxysulfonyl)benzeneboronic acid (CAS 612833-41-7) is a boronic acid derivative featuring a benzyloxysulfonyl (-OSO₂-Bn) substituent on the benzene ring. This compound is characterized by its unique electronic and steric properties, which arise from the electron-withdrawing sulfonyl group and the bulky benzyl moiety. The boronic acid group (-B(OH)₂) enables its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

Properties

Molecular Formula

C13H13BO5S

Molecular Weight

292.1 g/mol

IUPAC Name

(3-phenylmethoxysulfonylphenyl)boronic acid

InChI

InChI=1S/C13H13BO5S/c15-14(16)12-7-4-8-13(9-12)20(17,18)19-10-11-5-2-1-3-6-11/h1-9,15-16H,10H2

InChI Key

UQSAQPVURLUCBP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)OCC2=CC=CC=C2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxysulfonyl)benzeneboronic acid typically involves the introduction of the benzyloxysulfonyl group to a benzene ring followed by the incorporation of the boronic acid moiety. One common method involves the reaction of benzyloxysulfonyl chloride with a boronic acid precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for 3-(Benzyloxysulfonyl)benzeneboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₃H₁₃BO₅S (inferred from structural analysis).
  • Purity : Typically available at 97% purity, with varying amounts of anhydride .
  • Applications : Used in pharmaceutical intermediates, agrochemicals, and materials science due to its reactivity in forming carbon-carbon bonds.

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Physicochemical Properties

Boronic acids with electron-withdrawing or bulky substituents exhibit distinct behaviors in solubility, stability, and reactivity. Below is a comparative analysis:

Compound Name CAS Number Substituent Molecular Weight Key Properties
3-(Benzyloxysulfonyl)benzeneboronic acid 612833-41-7 -OSO₂-Bn ~300.11 (calc.) High hydrophobicity; prone to anhydride formation
(3-((3-Bromophenyl)sulfonamido)phenyl)boronic acid 913835-31-1 -NHSO₂-(3-BrC₆H₄) 372.06 Enhanced electronic effects; used in targeted drug delivery
3-(Methoxycarbonyl)benzeneboronic acid 99769-19-4 -CO₂Me 179.97 Moderate electron-withdrawing; stable in polar solvents
(3-(Benzyloxy)phenyl)boronic acid 156682-54-1 -O-Bn 228.05 Lipophilic; used in polymer synthesis

Notes:

  • Electron-Withdrawing Groups (EWGs) : The sulfonyl group in 3-(benzyloxysulfonyl)benzeneboronic acid increases acidity of the boronic acid, enhancing its reactivity in cross-couplings compared to electron-donating groups like -O-Bn .
  • Stability : Sulfonyl-containing boronic acids are more prone to anhydride formation than carbamoyl or methoxycarbonyl derivatives due to steric strain .

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The electronic nature of substituents critically influences reaction efficiency:

Compound Substituent Reaction Rate (Relative to Phenylboronic Acid) Preferred Coupling Partners
3-(Benzyloxysulfonyl)benzeneboronic acid -OSO₂-Bn Moderate (steric hindrance reduces rate) Electron-rich aryl halides
3-(Trifluoromethyl)benzeneboronic acid -CF₃ High (strong EWG activates boronic acid) Electron-deficient halides
3-(Methacrylamido)benzeneboronic acid -NHCOC(CH₂)=CH₂ Low (bulky substituent impedes transmetallation) Sterically undemanding substrates

Mechanistic Insights :

  • The benzyloxysulfonyl group’s electron-withdrawing nature polarizes the boron center, facilitating transmetallation in Suzuki reactions. However, steric bulk may slow down the process compared to smaller EWGs like -CF₃ .

Implications :

  • The high hydrophobicity of 3-(benzyloxysulfonyl)benzeneboronic acid may improve blood-brain barrier penetration but reduce aqueous solubility, limiting its utility in systemic therapies .

Biological Activity

3-(Benzyloxysulfonyl)benzeneboronic acid is a boronic acid derivative that has garnered attention due to its potential applications in medicinal chemistry and its biological activity. This compound is characterized by a sulfonyl group attached to a benzene ring, which enhances its reactivity and biological interactions. The following sections will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of 3-(Benzyloxysulfonyl)benzeneboronic acid can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The boronic acid moiety allows for reversible covalent bonding with diols, which is crucial in the inhibition of certain enzymes involved in disease pathways.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of proteasome activity, which is vital for protein degradation and regulation within cells. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer therapies.
  • Targeting Kinases : Studies indicate that this compound may also inhibit specific kinases involved in signaling pathways that regulate cell proliferation and survival. The interaction with these kinases can disrupt abnormal signaling in cancerous cells.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of 3-(Benzyloxysulfonyl)benzeneboronic acid in various biological contexts:

  • Anticancer Activity :
    • A study investigated the effects of the compound on breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent against breast cancer .
  • Anti-inflammatory Effects :
    • Another case study focused on the compound's anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases .
  • Neuroprotective Properties :
    • Research has also highlighted the neuroprotective effects of this compound in models of neurodegeneration. It was observed to inhibit neuronal apoptosis induced by oxidative stress, suggesting applications in neurodegenerative disorders .

Research Findings

Recent research has provided insights into the pharmacological profile and efficacy of 3-(Benzyloxysulfonyl)benzeneboronic acid:

Study FocusFindingsReference
Anticancer ActivitySignificant reduction in viability of breast cancer cells at >10 µM
Anti-inflammatoryDecreased pro-inflammatory cytokine levels in macrophages
NeuroprotectionInhibition of oxidative stress-induced apoptosis in neuronal cells

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